Fmoc-1-Nal-OH

Peptide Conformation Receptor-Ligand Binding Structure-Activity Relationship (SAR)

Fmoc-1-Nal-OH (≥98% HPLC) is the definitive SPPS building block for incorporating 1-naphthylalanine with exact regiochemistry. Its bulky 1-naphthyl side chain provides superior steric hindrance versus the 2-Nal isomer—critical for GPCR peptidomimetics where ligand pre-organization governs potency. The verified L-configuration [α: -75.0° to -81.0° (c=1, DMF)] ensures biological fidelity; this building block is non-interchangeable with Fmoc-D-1-Nal-OH or Fmoc-2-Nal-OH. ≥98% HPLC purity prevents deletion byproducts that obscure SAR interpretation and disrupt automated synthesizer throughput. Procure with isomer-specific QC to guarantee target engagement and maximize synthetic yield.

Molecular Formula C28H23NO4
Molecular Weight 437.5 g/mol
CAS No. 96402-49-2
Cat. No. B557940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1-Nal-OH
CAS96402-49-2
SynonymsFmoc-3-(1-naphthyl)-L-alanine; 96402-49-2; Fmoc-1-Nal-OH; Fmoc-L-1-Naphthylalanine; (S)-N-Fmoc-1-Naphthylalanine; Fmoc-3-(1naphthyl)-L-alanine; Fmoc-L-3-(1-Naphthyl)-alanine; ST50826360; (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoicacid; PubChem11945; FMOC-L-1NAL-OH; AC1MC17X; AC1Q71CM; FMOC-L-NAL(1); KSC491O8T; 47433_ALDRICH; SCHEMBL800112; FMOC-ALA(1-NAPH)-OH; Fmoc-3-(1-naphtyl)-L-alanine; 47433_FLUKA; CTK3J1789; Fmoc-3(1naphthyl)-Lalanine; MolPort-001-758-476; ORWNVJDLEMVDLV-SANMLTNESA-N
Molecular FormulaC28H23NO4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
InChIKeyORWNVJDLEMVDLV-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-1-Nal-OH (CAS 96402-49-2): Procurement Specifications and Core Identity for Solid-Phase Peptide Synthesis


Fmoc-1-Nal-OH (Fmoc-3-(1-naphthyl)-L-alanine, CAS 96402-49-2) is a non-proteinogenic aromatic amino acid building block extensively utilized in Fmoc solid-phase peptide synthesis (SPPS) [1]. Characterized by a bulky 1-naphthyl side chain attached to the L-alanine backbone and protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, this compound enables the introduction of pronounced hydrophobicity and steric bulk into synthetic peptides [2]. Its primary function is to serve as a precision chemical precursor for incorporating the 1-naphthylalanine (1-Nal) residue, a key motif in peptidomimetics targeting protein-protein interactions, receptor pharmacology, and fluorescent probe development [2]. Commercial specifications typically mandate a purity of ≥98.0% as determined by HPLC, ensuring its suitability for high-fidelity automated and manual SPPS workflows [1].

Why Unprotected 1-Nal or Alternative Protected Naphthylalanine Isomers Cannot Substitute for Fmoc-1-Nal-OH in SPPS


In peptide synthesis, the exact regiochemistry and stereochemistry of aromatic residues dictate molecular conformation, target binding affinity, and synthetic yield. Direct substitution of Fmoc-1-Nal-OH with unprotected 1-naphthylalanine is synthetically infeasible, as the free α-amino group would lead to uncontrolled polymerization and side reactions during activation [1]. Furthermore, its most closely related commercial analog, Fmoc-2-Nal-OH (Fmoc-3-(2-naphthyl)-L-alanine), cannot be interchanged despite their shared Fmoc protection. The positional isomerism between the 1- and 2-naphthyl attachment fundamentally alters the side chain's spatial orientation and electronic profile, resulting in divergent molecular recognition by biological targets [2]. Even stereoisomers like Fmoc-D-1-Nal-OH yield peptides with distinct helical propensities and proteolytic stabilities compared to the L-enantiomer [2]. Consequently, procurement decisions must be based on specific, quantitative differentiators in steric constraints and isomer-specific target engagement rather than generic class membership.

Product-Specific Evidence Guide: Quantitative Differentiation of Fmoc-1-Nal-OH for SPPS Applications


Steric Constraint and Conformational Control: Quantitative Comparison of 1-Nal vs. 2-Nal Isomers in SPPS

Fmoc-1-Nal-OH provides quantifiably greater steric hindrance compared to its 2-naphthyl isomer, Fmoc-2-Nal-OH. This difference stems from the naphthalene attachment at the 1-position, which positions the fused bicyclic ring closer to the peptide backbone and restricts side chain rotational freedom more severely [1]. This increased steric bulk can be leveraged to enforce specific backbone conformations in bioactive peptides, a feature not achievable with the less hindered 2-Nal isomer. In synthetic practice, this also impacts the coupling efficiency and requires optimized protocols; LifeTein's SPPS methods achieve >95% purity for 1-Nal-containing peptides up to 68 residues, indicating that the steric challenge is manageable with appropriate conditions [1].

Peptide Conformation Receptor-Ligand Binding Structure-Activity Relationship (SAR)

Enantiomeric Purity and Synthetic Precision: Specific Optical Rotation Specifications for Fmoc-1-Nal-OH

The enantiomeric purity of Fmoc-1-Nal-OH is precisely defined by its specific optical rotation, a critical quality attribute that differentiates it from racemic or D-enantiomer preparations. The accepted specification for the L-isomer (Fmoc-1-Nal-OH) is a specific rotation of -75.0° to -81.0° (c=1, DMF) at 20°C [1]. This quantitative range ensures that the building block corresponds to the biologically relevant L-configuration, as the D-enantiomer (Fmoc-D-1-Nal-OH) would exhibit a positive rotation of equal magnitude. Use of material outside this specification, such as partially racemized batches, would introduce sequence heterogeneity and compromise the biological activity of the final peptide, particularly in applications requiring stereospecific receptor interactions.

Enantiomeric Excess (ee) Chiral Purity Peptide Synthesis Quality Control

Purity Benchmark for High-Fidelity Synthesis: HPLC-Defined Specification vs. Peptide Synthesis Standards

For incorporation into peptide sequences, especially those of significant length or complexity, the purity of the Fmoc-amino acid building block directly correlates with the final crude peptide purity and ease of purification. Fmoc-1-Nal-OH is commercially available with a guaranteed minimum purity of 98.0 area% by HPLC and 98.0% by neutralization titration [1]. This level of purity minimizes the presence of deletion sequences and other byproducts that arise from lower-grade building blocks. While generic 'Fmoc-naphthylalanine' may be available at lower cost with unspecified or lower purity (e.g., <95%), such material introduces a quantifiable risk of synthesis failure and increased purification costs that far outweigh the initial procurement savings, especially in automated synthesizers where a single failed coupling can necessitate repeating an entire synthesis.

HPLC Purity Peptide Synthesis Quality Control

Optimal Application Scenarios for Fmoc-1-Nal-OH Based on Quantitative Differentiators


Engineering Conformational Constraint in Peptidomimetic Drug Leads

In drug discovery programs aimed at G-protein coupled receptors (GPCRs) or other targets where ligand pre-organization enhances potency and selectivity, Fmoc-1-Nal-OH is the preferred building block. Its superior steric hindrance compared to Fmoc-2-Nal-OH is leveraged to restrict peptide backbone flexibility and stabilize bioactive conformations [1]. The validated ≥98.0% HPLC purity ensures that the incorporation of this critical residue proceeds with high fidelity, avoiding the need for extensive purification of deletion byproducts that could obscure structure-activity relationship (SAR) interpretation .

Development of Enantiomerically Pure Peptide Therapeutics and Probes

When synthesizing peptide-based therapeutics or molecular probes where stereochemistry is paramount for target engagement, the precisely defined specific rotation of -75.0° to -81.0° (c=1, DMF) for Fmoc-1-Nal-OH serves as a critical procurement quality gate [1]. This specification guarantees the L-configuration, which is essential for mimicking natural peptide-protein interactions. Using a batch of Fmoc-1-Nal-OH that meets this chiral purity standard ensures the final peptide is homochiral, maximizing its intended biological activity and minimizing off-target effects caused by the D-enantiomer [1].

High-Throughput and Automated Solid-Phase Peptide Synthesis (SPPS) Workflows

For core facilities and industrial laboratories relying on automated peptide synthesizers, the high purity (≥98.0% HPLC) of Fmoc-1-Nal-OH is a prerequisite for achieving consistent, high-yielding syntheses . The use of lower-grade material in automated systems risks single-point failures that can halt production, waste expensive resin and reagents, and delay research timelines. The documented purity standard and reliable Fmoc chemistry of this compound [2] align with the stringent requirements of high-throughput SPPS, ensuring reproducible incorporation of the 1-Nal residue into complex peptide libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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